molecular formula C11H20N4 B13536639 4-(2-(1-Ethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine

4-(2-(1-Ethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine

Cat. No.: B13536639
M. Wt: 208.30 g/mol
InChI Key: RBPRUVPWTLSMMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethyl)piperidine is a compound that features a piperidine ring substituted with a 1-ethyl-1H-1,2,4-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl)piperidine typically involves the reaction of piperidine with a suitable triazole derivative. One common method is the cyclization of amido-nitriles, which can be catalyzed by nickel under mild conditions . The reaction conditions are optimized to include a variety of functional groups, ensuring high yields and purity.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethyl)piperidine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring plays a crucial role in mediating these interactions through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in organic synthesis and its potential as an enzyme inhibitor make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

4-[2-(2-ethyl-1,2,4-triazol-3-yl)ethyl]piperidine

InChI

InChI=1S/C11H20N4/c1-2-15-11(13-9-14-15)4-3-10-5-7-12-8-6-10/h9-10,12H,2-8H2,1H3

InChI Key

RBPRUVPWTLSMMV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CCC2CCNCC2

Origin of Product

United States

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